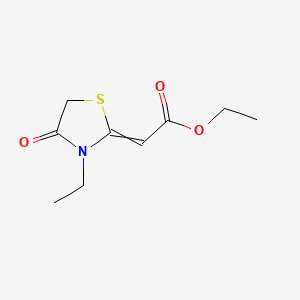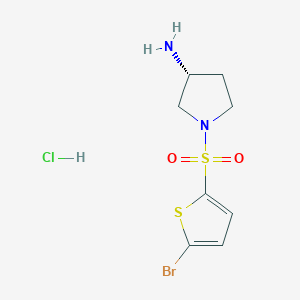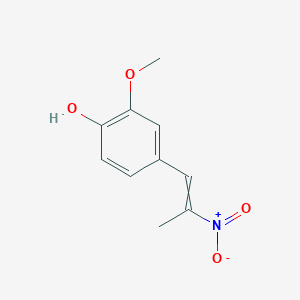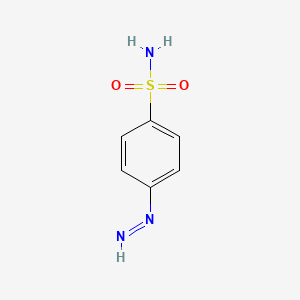
2-Amino-6-isopropylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-isopropylbenzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, where the benzene ring is substituted with an amino group at the 2-position and an isopropyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-isopropylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2,6-dichlorobenzonitrile with isopropylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2,6-dichlorobenzonitrile in a suitable solvent such as ethanol.
- Add isopropylamine to the solution.
- Heat the mixture to reflux for several hours.
- After completion, cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-isopropylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve the reduction of the nitrile group.
Substitution: Halogenating agents or alkylating agents can be used to introduce various substituents onto the benzene ring.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
2-Amino-6-isopropylbenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-isopropylbenzonitrile depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The amino and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzonitrile: Lacks the isopropyl group, making it less sterically hindered.
2-Amino-4-isopropylbenzonitrile: The isopropyl group is at a different position, affecting its reactivity and properties.
2-Amino-6-methylbenzonitrile: The methyl group is smaller than the isopropyl group, leading to different steric and electronic effects.
Uniqueness
2-Amino-6-isopropylbenzonitrile is unique due to the presence of both the amino and isopropyl groups at specific positions on the benzene ring. This combination of substituents can influence its reactivity, binding affinity, and overall properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-amino-6-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H12N2/c1-7(2)8-4-3-5-10(12)9(8)6-11/h3-5,7H,12H2,1-2H3 |
InChI Key |
KRHCNGWOAVWCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)





![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)



![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)

